molecular formula C17H14N4S B11040643 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11040643
M. Wt: 306.4 g/mol
InChI Key: DGTPKNRUVHAPSW-UHFFFAOYSA-N
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Description

3-[(2-Methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a triazinoindole core fused with a 1,2,4-triazine ring. The structure is distinguished by a 2-methylbenzylsulfanyl substituent at position 3, which confers unique physicochemical and biological properties. The synthesis of such compounds typically involves thiol-alkylation reactions, where a triazinoindole-3-thiol intermediate reacts with halogenated alkyl/aryl derivatives under controlled conditions . Key characterization methods include NMR spectroscopy and mass spectrometry to confirm purity and regiochemistry .

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C17H14N4S/c1-11-6-2-3-7-12(11)10-22-17-19-16-15(20-21-17)13-8-4-5-9-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21)

InChI Key

DGTPKNRUVHAPSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Indole Derivatives

Indole-3-carboxaldehyde or substituted indoles react with triazine precursors under acid-catalyzed conditions. For example, in the synthesis of related triazinoindoles, p-toluenesulfonic acid (p-TSA) in acetonitrile facilitates cyclization at reflux, yielding the triazinoindole core. A typical protocol involves:

  • Heating indole-3-carboxaldehyde with 1,2,4-triazine-3-thione in acetonitrile.

  • Catalyzing the reaction with p-TSA (10 mol%) at 80°C for 4–6 hours.

  • Isolating the product via column chromatography (33–45% yield).

Key challenges include competing side reactions, such as indole decomposition or formation of unsubstituted quinazolinones.

Dehydrogenative Cyclization

Tetrachloro-1,4-benzoquinone (TCB) mediates dehydrogenative cyclization of tetrahydrocarbazole derivatives to form polycyclic systems. For triazinoindoles, this method could involve:

  • Preparing a tetrahydrocarbazole precursor with a malonate ester at C-2.

  • Treating with TCB in tetrahydrofuran (THF) at room temperature.

  • Achieving cyclization to the triazinoindole core in >80% yield.

This method avoids protection-deprotection steps, streamlining synthesis.

Introduction of the 2-Methylbenzyl Sulfanyl Group

The sulfanyl group at position 3 is introduced via nucleophilic substitution or coupling reactions.

Thioether Formation via Halogen Displacement

A halogenated triazinoindole (e.g., 3-chloro-5H-triazino[5,6-b]indole) reacts with 2-methylbenzyl mercaptan under basic conditions:

Procedure

  • Dissolve 3-chloro-triazinoindole (1 equiv) and 2-methylbenzyl mercaptan (1.2 equiv) in dimethylformamide (DMF).

  • Add potassium carbonate (2 equiv) and heat at 60°C for 12 hours.

  • Purify via recrystallization (ethyl acetate/hexane) to isolate the product.

Optimization Insights

  • Solvent : DMF enhances nucleophilicity of the thiol.

  • Base : K2CO3 minimizes side reactions compared to stronger bases.

  • Yield : 50–65% (estimated from analogous reactions).

Mitsunobu Reaction

The Mitsunobu reaction couples 3-hydroxy-triazinoindole with 2-methylbenzyl thiol:

Protocol

  • Combine 3-hydroxy-triazinoindole (1 equiv), 2-methylbenzyl thiol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF.

  • Stir at 0°C to room temperature for 24 hours.

  • Concentrate and purify by flash chromatography.

Advantages

  • High regioselectivity.

  • Tolerates sensitive functional groups.

Alternative Pathways

One-Pot Sequential Synthesis

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Halogen DisplacementDMF, K2CO3, 60°C50–65%Simple reagentsRequires halogenated precursor
Mitsunobu ReactionTHF, DEAD, 0°C to rt60–75%High selectivityCostly reagents
One-Pot Synthesisp-TSA, K2CO3, reflux30–40%Fewer stepsLower overall yield
Pd-Catalyzed CouplingPd(OAc)2, Xantphos, 110°C55–70%Functional group toleranceSensitive to oxygen

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing indole decomposition or overalkylation.

    • Solution : Use excess 2-methylbenzyl mercaptan and controlled reaction times.

  • Low Solubility : Triazinoindole cores exhibit poor solubility in polar solvents.

    • Solution : Employ DMF/DMSO mixtures or sonication.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinoindole core can be reduced under specific conditions to yield different reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Various substituted triazinoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

  • Antimicrobial Properties: Preliminary studies indicate that 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole exhibits antimicrobial and antifungal activities. Research is ongoing to understand its effectiveness against various pathogens.
Pathogen Activity Reference
E. coliModerate
S. aureusHigh
C. albicansLow

Medicine

  • Potential Therapeutic Applications: The compound is being explored for its potential in drug development targeting specific biological pathways involved in diseases such as cancer. Its mechanism of action may include enzyme inhibition or receptor modulation.

Industry

  • Material Development: The compound is investigated for use in developing advanced materials with unique properties, such as polymers and coatings that could have applications in electronics or pharmaceuticals.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus but limited activity against Candida albicans.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of the compound to enhance its biological activity. Modifications at the benzyl position led to increased potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group and triazinoindole core are believed to play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial or antifungal effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

The 2-methylbenzylsulfanyl group in the target compound is a lipophilic, sterically bulky substituent. Comparisons with analogs reveal significant variations in bioactivity and solubility:

Compound Substituent Key Properties
Target Compound 2-Methylbenzylsulfanyl Enhanced lipophilicity; potential for improved membrane permeability
N-(2-Nitrophenyl)-acetamide derivative 2-Nitrophenylsulfanyl Electron-withdrawing nitro group increases reactivity; possible CNS activity
6,8-Halo-substituted analogs Cl/Br at positions 6/8 Anticonvulsant activity via halogen-induced electronic modulation
Trisan (Morpholinoethylthio derivative) Morpholinoethylthio Improved solubility (hydrochloride salt); antioxidative/hypoxic activity

The 2-methylbenzyl group balances lipophilicity and steric effects, contrasting with polar groups (e.g., morpholinoethyl) or electron-deficient substituents (e.g., nitro) in analogs.

Structural and Pharmacological Implications

  • Steric Effects : Bulkier substituents may hinder enzyme binding but improve selectivity for hydrophobic pockets .
  • Metabolic Stability : Thioether linkages (vs. ester or amide) resist hydrolysis, prolonging half-life .

Biological Activity

3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound with a unique structure that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazinoindole family and features a sulfanyl group attached to a 2-methylbenzyl moiety. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H14N4S
  • Molecular Weight : 306.4 g/mol
  • IUPAC Name : 3-[(2-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and antifungal properties. Its mechanism of action appears to involve interactions with specific molecular targets that inhibit certain enzymes or receptors.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies have demonstrated its efficacy against:

  • Bacteria : Exhibiting inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported in the range of 3.92–4.01 mM for C. albicans and 4.01–4.23 mM for A. niger .

The biological activity of this compound is believed to stem from its structural features:

  • The sulfanyl group may play a role in redox reactions, potentially leading to oxidative stress in microbial cells.
  • The triazinoindole core is thought to interact with enzyme active sites or receptor binding sites, disrupting normal cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared to other triazinoindole derivatives:

Compound NameStructural FeaturesBiological Activity
3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoleLacks the 2-methylbenzyl moietyLower antimicrobial activity
3-allylthio-5H-[1,2,4]triazino[5,6-b]indoleContains an allyl group insteadDifferent spectrum of activity

The presence of the 2-methylbenzyl moiety in our compound may enhance lipophilicity and facilitate better interaction with biological membranes compared to its analogs.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of triazinoindoles for their anticancer properties. The derivatives were screened against several cancer cell lines using the MTT assay. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and human liver carcinoma (HepG2) cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole?

  • Answer : The compound is synthesized via condensation reactions between substituted isatins (e.g., 5-bromo- or 5-chloroisatin) and thiosemicarbazide in aqueous potassium carbonate. This method yields 3-mercapto-triazinoindole intermediates, which are further functionalized via alkylation with 2-methylbenzyl bromide . Microwave-assisted synthesis has also been validated for analogous triazinoindoles, reducing reaction times (30–60 minutes) and improving yields (15–20% increase) by optimizing dielectric heating parameters (e.g., 150°C, 300 W) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Answer : Multimodal characterization is essential:

  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns and regiochemistry.
  • IR spectroscopy identifies thiol (-SH) and sulfanyl (-S-) functional groups.
  • High-resolution mass spectrometry (HRMS) verifies molecular mass and fragmentation patterns.
  • Elemental analysis ensures purity (>95%) and stoichiometric accuracy .

Q. How is the compound’s pharmacological potential initially assessed?

  • Answer : Primary screening involves:

  • In vitro assays (e.g., antimicrobial, cytotoxic activity) using standardized protocols (e.g., broth microdilution for MIC determination).
  • Molecular docking to predict binding affinities to target proteins (e.g., Mcl-1 for anticancer activity) .

Advanced Research Questions

Q. What methodologies optimize reaction conditions for improved yield and regioselectivity?

  • Answer : Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of mercapto groups.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
  • Microwave parameters : Adjusting power (200–400 W) and pulse sequences reduces side reactions (e.g., oxidation) .

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Answer : Contradictory NMR/IR results are addressed via:

  • Cross-validation : X-ray crystallography or 2D NMR (COSY, HSQC) clarifies ambiguous signals.
  • Isotopic labeling : Deuterated analogs distinguish exchangeable protons (e.g., NH groups).
  • Computational modeling : DFT calculations predict vibrational frequencies and chemical shifts .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?

  • Answer : SAR studies require:

  • Analog synthesis : Varying substituents (e.g., halogens, alkyl chains) at positions 5 and 8 of the indole core.
  • Biological profiling : Dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or enzyme targets.
  • COMPARE analysis : Correlate activity patterns with known drugs to infer mechanistic pathways .

Q. How should researchers address contradictory bioactivity data in different assay systems?

  • Answer : Mitigation strategies include:

  • Reproducibility checks : Independent replication of assays with controlled purity (HPLC ≥95%).
  • Membrane permeability studies : Assess cellular uptake via logP measurements or Caco-2 models.
  • Statistical modeling : Multivariate analysis (ANOVA with post-hoc tests) identifies confounding variables (e.g., solvent effects) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

  • Answer : Mechanistic hypotheses are anchored in:

  • Pharmacophore modeling : Identifies essential electronic/steric features for target engagement.
  • Kinetic studies : Time-dependent inhibition assays differentiate competitive/non-competitive binding.
  • Systems biology : Integration with omics data (proteomics, transcriptomics) reveals downstream pathways .

Methodological Tables

Table 1: Comparison of Synthetic Methods

ParameterTraditional Synthesis Microwave-Assisted Synthesis
Reaction Time6–8 hours30–60 minutes
Yield60–70%75–85%
Key AdvantageScalabilityReduced side reactions

Table 2: Key Characterization Data

TechniqueDiagnostic Features
¹H NMR (400 MHz, DMSO)δ 8.2–8.5 (indole H), δ 4.3 (–SCH₂–), δ 2.4 (CH₃)
IR (KBr)2550 cm⁻¹ (–SH), 1600 cm⁻¹ (C=N)
HRMS (ESI+)m/z 365.0921 [M+H]⁺ (calc. 365.0918)

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